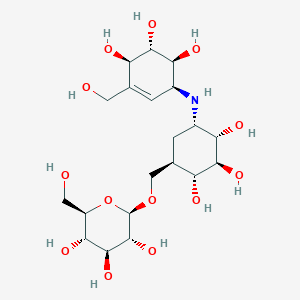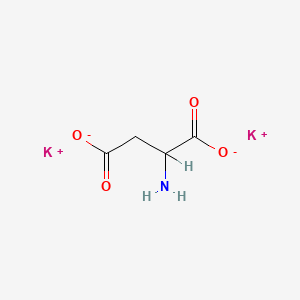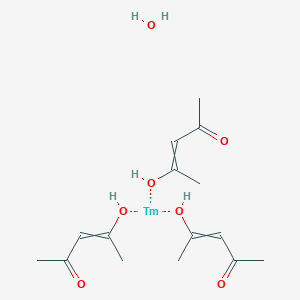
germanium dipotassium trioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germanium dipotassium trioxide is an inorganic compound with the chemical formula GeK₂O₃ It is a compound of germanium, a metalloid element, and potassium
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Germanium dipotassium trioxide can be synthesized through various methods. One common method involves the reaction of germanium dioxide (GeO₂) with potassium hydroxide (KOH) in an aqueous solution. The reaction proceeds as follows:
GeO2+2KOH→GeK2O3+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting germanium dioxide with potassium carbonate (K₂CO₃) at elevated temperatures. The reaction is typically carried out in a furnace, and the product is purified through recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, such as germanium dioxide.
Substitution: this compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Reagents such as halogens (Cl₂, Br₂) or organic compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state compounds of germanium.
Reduction: Germanium dioxide (GeO₂) or elemental germanium.
Substitution: Various substituted germanium compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Germanium dipotassium trioxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other germanium compounds and as a catalyst in various chemical reactions.
Biology: Germanium compounds have been studied for their potential biological activities, including anti-inflammatory and immunomodulatory effects.
Medicine: Research has explored the use of germanium compounds in the treatment of certain diseases, such as cancer and viral infections.
Industry: this compound is used in the production of semiconductors, optical fibers, and infrared optics due to its unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which germanium dipotassium trioxide exerts its effects involves its interaction with molecular targets and pathways. In biological systems, germanium compounds can modulate immune responses, inhibit the growth of cancer cells, and exhibit antioxidant properties. The exact molecular targets and pathways are still under investigation, but it is believed that germanium compounds can interact with cellular proteins and enzymes, influencing various biochemical processes.
Comparación Con Compuestos Similares
Germanium dioxide (GeO₂): A common germanium compound used in the production of optical fibers and semiconductors.
Germanium tetrachloride (GeCl₄): Used in the production of high-purity germanium crystals and as a precursor for other germanium compounds.
Organogermanium compounds: Such as carboxyethyl germanium sesquioxide, which have potential therapeutic applications.
Uniqueness: Germanium dipotassium trioxide is unique due to its specific combination of germanium and potassium, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
12398-45-7 |
|---|---|
Fórmula molecular |
GeK2O3 |
Peso molecular |
198.82 g/mol |
Nombre IUPAC |
dipotassium;germanium(4+);oxygen(2-) |
InChI |
InChI=1S/Ge.2K.3O/q+4;2*+1;3*-2 |
Clave InChI |
OAIUOLBQEZRYCB-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[K+].[K+].[Ge+4] |
Sinónimos |
germanium dipotassium trioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)


